(2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-13-7-9-15(20-19-13)17-11-12-18-16(21)10-8-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,20)(H,18,21)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEZBMTUSUOQEP-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)NCCNC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Ethylamine Linkage Formation: The ethylamine linkage is introduced by reacting the pyridazine derivative with an appropriate ethylamine compound.
Amide Bond Formation: The final step involves the coupling of the ethylamine derivative with a phenylprop-2-enamide moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.
Biology
In biological research, (2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide has been investigated for its role as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific enzymes makes it valuable for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine
The compound is being explored for its therapeutic potential in treating various diseases, particularly due to its unique chemical structure that may confer distinct biological activities. Preliminary studies suggest it could be effective against certain types of cancer or neurological disorders by modulating specific molecular targets.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The results indicated that the compound effectively reduced enzyme activity by binding to the active site, leading to decreased proliferation of cancer cells.
Case Study 2: Antipsychotic Activity
Research focused on the interaction of similar compounds with serotonin receptors revealed that derivatives of this compound exhibited selectivity towards the 5-HT2C receptor. This selectivity is crucial for developing new antipsychotic medications that minimize side effects associated with current treatments.
Mechanism of Action
The mechanism of action of (2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Key Differences:
- Pyridazine vs. Pyridine/Isoxazole Substituents: Unlike I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate; ), which incorporates pyridazine into a phenethylamino benzoate framework, the target compound integrates pyridazine directly into the cinnamamide scaffold. This may influence binding affinity in enzymatic targets due to altered electron distribution and steric effects.
- Halogenation vs. Methylation : Compared to halogenated derivatives like (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide (), the target compound lacks halogens but includes a methylated pyridazine, which may reduce toxicity while maintaining lipophilicity.
Table 1: Structural Comparison of Selected Analogs
Anti-Inflammatory Potential:
- The target compound’s pyridazine moiety may modulate NF-κB inhibition differently than halogenated analogs. For instance, (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide demonstrated potent NF-κB inhibition (comparable to prednisone) at 2 µM, likely due to ortho-substitution enhancing steric interactions with the kinase domain .
Antimicrobial Activity:
- Meta-substituted cinnamanilides (e.g., compound 10 in ) showed bactericidal activity against MRSA, with MIC values lower than ampicillin.
Physicochemical and ADMET Properties
Lipophilicity (logD):
- The target compound’s pyridazine and ethylamino groups likely reduce logD, balancing solubility and absorption .
Structure-Activity Relationship (SAR) Trends
- Anti-Inflammatory Activity: Ortho-substitution (e.g., 2,6-dibromo) in cinnamanilides enhances NF-κB inhibition, while meta/para positions favor antimicrobial effects (). The target compound’s substituent, positioned distally via the ethylamino linker, may deviate from these trends.
- Antimicrobial Potency : Bulkier, lipophilic groups (e.g., trifluoromethyl) improve activity against Mycobacterium tuberculosis. The pyridazine ring’s polarity might reduce efficacy against such pathogens but could broaden the therapeutic window .
Biological Activity
(2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide is a synthetic organic compound with a complex structure that includes a pyridazine ring and an amide functional group. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in the context of neurological disorders.
Chemical Structure and Properties
The compound's IUPAC name is (E)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenylprop-2-enamide. It has a molecular weight of 282.347 g/mol and is characterized by the following structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C16H18N4O |
| CAS Number | 1173539-32-6 |
| InChI Key | HBEZBMTUSUOQEP-CSKARUKUSA-N |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an anticonvulsant agent. Its mechanism of action involves modulating neurotransmitter systems and interacting with specific receptors or enzymes.
Anticonvulsant Activity
A study highlighted the compound's efficacy in various animal models of epilepsy, demonstrating potent anticonvulsant properties:
- Frings Audiogenic Seizure Model : ED50 = 13.21 mg/kg (i.p.)
- Maximal Electroshock Test :
- Mice: ED50 = 44.46 mg/kg (i.p.), 86.6 mg/kg (p.o.)
- Rats: ED50 = 27.58 mg/kg (i.p.), 30.81 mg/kg (p.o.)
- 6-Hz Psychomotor Seizure Model :
- Mice: ED50 = 71.55 mg/kg (32 mA), 114.4 mg/kg (44 mA)
These findings suggest that the compound could be a promising candidate for developing new treatments for epilepsy and other seizure disorders .
The precise mechanism through which this compound exerts its effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, leading to increased levels of inhibitory neurotransmitters such as GABA.
- Receptor Interaction : It is likely to interact with GABA receptors or voltage-gated sodium channels, which are critical in controlling neuronal excitability .
Safety Profile
Cytotoxicity assessments in cell lines such as HepG2 and H9c2 showed that the compound is safe at concentrations up to 100 µM, indicating a favorable safety profile for further preclinical studies . Furthermore, mutagenicity assays indicated no significant mutagenic potential, supporting its use in therapeutic contexts.
Comparative Studies
To contextualize the activity of this compound, a comparison with other cinnamamide derivatives was performed:
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| KM-568 | 13.21 | Frings Audiogenic Seizure Model |
| Compound 14 | 49.6 | Maximal Electroshock Test |
| Compound X | 31.3 | 6-Hz Psychomotor Seizure Model |
This table illustrates the comparative efficacy of various compounds in seizure models, highlighting the potential of this compound as a leading candidate for future drug development .
Q & A
Q. How do substituents (e.g., 6-methylpyridazine) modulate structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
